molecular formula C13H29ISn B1310542 Tributyl(iodomethyl)stannane CAS No. 66222-29-5

Tributyl(iodomethyl)stannane

Cat. No. B1310542
CAS RN: 66222-29-5
M. Wt: 431 g/mol
InChI Key: XEKIDGIZQAEOKB-UHFFFAOYSA-N
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Description

Tributyl(iodomethyl)stannane, also known as Stannane, tributyl(iodomethyl)-, is an organotin compound with the molecular formula C13H29ISn . It has an average mass of 430.984 Da and a mono-isotopic mass of 432.033600 Da .


Molecular Structure Analysis

The molecular structure of Tributyl(iodomethyl)stannane consists of 13 carbon atoms, 29 hydrogen atoms, 1 iodine atom, and 1 tin atom .


Physical And Chemical Properties Analysis

Tributyl(iodomethyl)stannane has a boiling point of 337.3±44.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.7±3.0 kJ/mol . The flash point is 157.8±28.4 °C .

Scientific Research Applications

Synthesis of Trifluoromethylated Heterocyclic Compounds

Tributyl(iodomethyl)stannane plays a crucial role in the synthesis of various trifluoromethylated heterocyclic compounds. For instance, Hanamoto et al. (2004) demonstrated that Tributyl(3,3,3-trifluoro-1-propynyl)stannane, synthesized from 2-bromo-3,3,3-trifluoropropene, could effectively undergo 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide. This process yielded (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable as building blocks for the regioselective introduction of functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Preparation and Handling

Detailed procedures for the preparation of Tributyl(iodomethyl)stannane are documented, highlighting its practical synthesis methods. For example, Luescher et al. (2018) provided an elaborate methodology for preparing Tributyl(chloromethyl)stannane, a precursor to Tributyl(iodomethyl)stannane. This process involves multiple steps, including the use of N,Ndiisopropylamine, nBuLi, and tributyltin hydride, emphasizing the need for careful handling due to the potential toxicity of organotin compounds (Luescher, Jindakun, & Bode, 2018).

Application in Organic Syntheses

Tributyl(iodomethyl)stannane is utilized in various organic syntheses. For instance, it has been used in the synthesis of allyl and vinyl stannanes, as well as in Stille cross-coupling reactions. ElMarrouni et al. (2017) described the use of tributyl(iodomethyl)stannane in a C(sp2)-C(sp3) cross-coupling reaction for the synthesis of analogues of HIV NNRTI clinical candidates. This method facilitated the exploration of the C-ring space in these compounds, showcasing the versatility of tributyl(iodomethyl)stannane in complex organic syntheses (ElMarrouni, Campbell, Perkins, & Converso, 2017).

properties

IUPAC Name

tributyl(iodomethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIDGIZQAEOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446263
Record name Stannane, tributyl(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(iodomethyl)stannane

CAS RN

66222-29-5
Record name Stannane, tributyl(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(iodomethyl)stannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of triphenylphosphine (70 g, 0.27 mol) and tetrahydrofuran (500 mL) was added dropwise a mixture of N-iodosuccinimide (60 g, 0.27 mol) and tetrahydrofuran (500 mL) at 0° C., and then the reaction mixture was stirred for 30 minutes at 0° C. To this mixture was added dropwise tributylstannyl-methanol (71 g, 0.22 mol) described in Manufacturing Example 197-2-1 at 0° C., and then the reaction mixture was stirred for 20 minutes at 0° C. The reaction mixture was stirred overnight at room temperature. Diethyl ether and water were added to the reaction mixture, and the organic layer was separated. The organic layer was washed first with a saturated sodium thiosulfate aqueous solution and then with saturated aqueous sodium chloride. The organic layer was separated, and was concentrated under a reduced pressure. Heptane (400 mL) was added to the residue and filtered. The solvent in the filtrate was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane) to obtain the title compound (90 g, 94%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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